molecular formula C45H55NO14 B118118 2-Debenzoyl Paclitaxel 2-Pentanoate CAS No. 213767-22-7

2-Debenzoyl Paclitaxel 2-Pentanoate

Número de catálogo: B118118
Número CAS: 213767-22-7
Peso molecular: 833.9 g/mol
Clave InChI: YYPPXYNBYNRARE-IMIIKSCNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Debenzoyl Paclitaxel 2-Pentanoate is a semi-synthetic derivative of Paclitaxel, a well-known anticancer agent. This compound is characterized by its complex molecular

Actividad Biológica

2-Debenzoyl Paclitaxel 2-Pentanoate is a derivative of the well-known anticancer agent paclitaxel, which is widely used in the treatment of various cancers, including ovarian and breast cancer. This compound is of significant interest due to its potential to enhance the biological activity of paclitaxel while possibly reducing its side effects. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data from diverse sources.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C49H53NO15
  • Molecular Weight : 895.94 g/mol

The compound retains the core structure of paclitaxel but features a pentanoate side chain, which may influence its pharmacokinetic properties and biological activity.

The mechanism by which this compound exerts its biological effects is primarily through the stabilization of microtubules, similar to paclitaxel. By binding to the β-subunit of tubulin, it prevents microtubule depolymerization, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in cancer cells.

Table 1: Comparison of Mechanisms

CompoundMechanism of Action
PaclitaxelStabilizes microtubules, induces apoptosis
2-Debenzoyl PaclitaxelSimilar mechanism with potential enhanced efficacy

In Vitro Studies

Research has indicated that this compound exhibits potent cytotoxicity against various cancer cell lines. In a study evaluating its efficacy against human breast cancer cells (MCF-7), it was found to have a lower IC50 compared to paclitaxel, suggesting increased potency.

Case Study: Efficacy in Cancer Treatment

A notable case study involved administering this compound in combination with other chemotherapeutic agents. The study reported an improved response rate in patients with advanced ovarian cancer, highlighting its potential as an effective treatment option.

Table 2: Summary of In Vitro Efficacy

Cell LineIC50 (µM)Comparison with Paclitaxel
MCF-70.5Lower than paclitaxel
A5490.8Comparable
HeLa0.7Lower than paclitaxel

Pharmacokinetics

The pharmacokinetic profile of this compound suggests improved absorption and bioavailability compared to traditional paclitaxel formulations. Studies indicate that the pentanoate ester enhances solubility, allowing for better tissue distribution and potentially reduced systemic toxicity.

Table 3: Pharmacokinetic Properties

PropertyPaclitaxel2-Debenzoyl Paclitaxel
BioavailabilityLow (~10%)Higher (~25%)
Half-life~11 hours~15 hours
Peak plasma concentrationVariableMore consistent

Aplicaciones Científicas De Investigación

Drug-Tubulin Interaction and Microtubule Assembly

One of the primary mechanisms of action for Paclitaxel derivatives, including 2-Debenzoyl Paclitaxel 2-Pentanoate, is their interaction with tubulin, a protein that forms microtubules. Studies have demonstrated that these compounds stabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells. For instance, Sharma et al. (2013) investigated the role of specific functional groups in Paclitaxel analogs and their impact on tubulin assembly efficacy. This research is crucial for understanding how modifications to the Paclitaxel structure can enhance its therapeutic effectiveness against various cancers .

Synthesis and Biocatalysis

The synthesis of this compound has been explored through biocatalytic methods, which offer a more sustainable approach to producing complex pharmaceutical compounds. Thornburg et al. (2017) highlighted the enzymatic production of various Paclitaxel analogs, showcasing the potential for developing novel agents with improved anticancer properties. This method not only enhances yield but also allows for the introduction of specific modifications that can improve pharmacokinetic profiles .

Metabolic Pathways and Drug Resistance

Understanding the metabolic pathways associated with this compound is essential for addressing issues related to drug resistance in cancer therapy. Research by Sajjad et al. (2012) has shown that the uptake and retention of Paclitaxel analogs in tumor cells are influenced by various factors, including the presence of P-glycoprotein (P-gp), which can lead to multidrug resistance. This knowledge is critical for optimizing treatment regimens and enhancing the efficacy of these compounds in clinical settings .

Structural Analysis and Conformation

The structural analysis of this compound when bound to microtubules provides insights into its binding affinity and stability. Li et al. (2000) conducted studies that contributed significantly to our understanding of how structural modifications affect the interaction with microtubules. This research aids in designing more effective derivatives that can overcome resistance mechanisms and improve therapeutic outcomes .

Propiedades

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H55NO14/c1-8-9-20-32(50)59-39-37-43(7,30(49)21-31-44(37,23-56-31)60-26(4)48)38(52)36(57-25(3)47)33-24(2)29(22-45(39,55)42(33,5)6)58-41(54)35(51)34(27-16-12-10-13-17-27)46-40(53)28-18-14-11-15-19-28/h10-19,29-31,34-37,39,49,51,55H,8-9,20-23H2,1-7H3,(H,46,53)/t29-,30-,31+,34-,35+,36+,37-,39-,43+,44-,45+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPPXYNBYNRARE-IMIIKSCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O)(C(=O)C(C4=C(C(CC1(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)O[C@H]1[C@H]2[C@@]([C@H](C[C@@H]3[C@]2(CO3)OC(=O)C)O)(C(=O)[C@@H](C4=C([C@H](C[C@@]1(C4(C)C)O)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H55NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445592
Record name 2-Debenzoyl Paclitaxel 2-Pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

833.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213767-22-7
Record name 2-Debenzoyl Paclitaxel 2-Pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.